5-Chloroimidazo[1,2-a]pyridin-8-amine
Description
Properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALURKNFRJDSQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C(C2=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357947-17-1 | |
| Record name | 5-Chloroimidazo[1,2-a]pyridin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation-Based Cyclization Strategies
Condensation reactions between 2-aminopyridine derivatives and α-halo carbonyl compounds form the backbone of imidazo[1,2-a]pyridine synthesis. For 5-chloroimidazo[1,2-a]pyridin-8-amine, a representative route involves reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux (70–80°C) with NaHCO₃ as a base . This method yields the core imidazo[1,2-a]pyridine structure, with subsequent chlorination at the 5-position using N-chlorosuccinimide (NCS) in dichloromethane at 0°C. The amine group at position 8 is introduced via palladium-catalyzed Buchwald-Hartwig amination, employing Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C .
Key Parameters
-
Solvent : Ethanol enhances intermediate solubility, while toluene facilitates amination .
-
Catalysts : NaHCO₃ for cyclization; Pd(OAc)₂ for C–N coupling .
-
Yield : 58–65% after purification via silica gel chromatography .
Metal-Free Iodine-Catalyzed Synthesis
Recent protocols avoid transition metals by using iodine (I₂) to promote cyclization. In a typical procedure, 2-aminopyridine reacts with 1,3-dichloroacetone in water at 80°C with 30 mol% I₂, yielding 5-chloroimidazo[1,2-a]pyridine intermediates . Subsequent amination at position 8 is achieved using aqueous ammonia and CuI under microwave irradiation (100°C, 30 min), providing the target compound in 72% yield .
Advantages
-
Eco-friendly : Water as solvent reduces environmental impact .
-
Efficiency : Microwave irradiation cuts reaction time from hours to minutes .
Sequential Halogenation-Amination Approaches
A two-step halogenation-amination sequence is employed for regioselective functionalization. Starting from imidazo[1,2-a]pyridine, chlorination at position 5 is performed using Cl₂ gas in CCl₄ at −10°C, followed by nitration at position 8 with fuming HNO₃/H₂SO₄. Reduction of the nitro group using H₂/Pd-C in ethanol affords the amine, with an overall yield of 60% .
Critical Considerations
-
Temperature Control : Low temperatures (−10°C) prevent over-chlorination.
-
Catalyst Choice : Pd-C ensures selective nitro reduction without affecting the chloro substituent.
Microwave-Assisted Synthesis
Microwave technology accelerates the formation of the imidazo[1,2-a]pyridine core. A mixture of 2-aminopyridine, chloroacetaldehyde, and In(OTf)₃ in ethanol is irradiated at 150 W for 10 min, achieving 85% conversion to the chlorinated intermediate . Post-irradiation amination with NH₃ in DMF at 120°C for 20 min completes the synthesis, yielding 78% pure product .
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Microwave Power | 150 W | ↑ 35% |
| Reaction Time | 10 min | ↑ 22% |
| Catalyst Loading | 5 mol% In(OTf)₃ | ↑ 18% |
Industrial-Scale Production Considerations
Scalable synthesis requires continuous flow reactors for halogenation and amination steps. Chlorination using Cl₂ gas in a microreactor (residence time: 2 min, 25°C) achieves 95% conversion, while amination in a packed-bed reactor with immobilized Pd catalysts yields 90% product. Purification via crystallization from hexane/ethyl acetate (1:3) ensures >99% purity, meeting pharmaceutical standards .
Cost-Benefit Analysis
-
Catalyst Recycling : Immobilized Pd reduces costs by 40%.
-
Solvent Recovery : Ethanol and hexane are distilled and reused, lowering waste .
Challenges and Mitigation Strategies
Selectivity Issues :
-
Problem : Competing halogenation at positions 3 and 5.
-
Solution : Use of bulky directing groups (e.g., trimethylsilyl) enhances 5-chloro selectivity .
Amination Side Reactions :
Emerging Green Chemistry Approaches
Solvent-free mechanochemical synthesis is gaining traction. Ball-milling 2-aminopyridine with chloroacetone and K₂CO₃ for 2 h yields the chlorinated intermediate, followed by gas-phase amination with NH₃ at 200°C . This method eliminates solvent waste and achieves 80% yield with 98% purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloroimidazo[1,2-a]pyridin-8-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Functionalization: The imidazo[1,2-a]pyridine ring can be functionalized through radical reactions, transition metal catalysis, and photocatalysis.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and various functionalized derivatives. These products can have different biological activities and applications .
Scientific Research Applications
5-Chloroimidazo[1,2-a]pyridin-8-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of drugs for infectious diseases, such as tuberculosis.
Biological Studies: The compound is used as a tool in biological studies to investigate the mechanisms of action of various enzymes and receptors.
Chemical Biology: It is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. Additionally, it can bind to receptors and modulate their activity, affecting signal transduction pathways .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The imidazo[1,2-a]pyridine core allows for diverse substitutions that modulate electronic properties, solubility, and target binding. Key analogs and their distinguishing features include:
Key Observations :
- Halogen Effects: Chlorine (Cl) at C5 may confer distinct electronic effects compared to bromine (Br) at C4.
- Amino Group Positioning: The NH₂ group at C8 is critical for hydrogen bonding, as seen in 6-bromo derivatives forming layered structures via N–H⋯N interactions .
- Substituent Bulk : Bulky groups at C2/C6 (e.g., 3,4-dimethoxyphenyl) improve target selectivity but may reduce solubility .
Physicochemical Properties
Biological Activity
5-Chloroimidazo[1,2-a]pyridin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a chlorine atom at the fifth position of the imidazo[1,2-a]pyridine core. Its molecular formula is , with a molecular weight of approximately 168.61 g/mol. The presence of the chlorine atom influences its binding affinity and biological activity compared to other similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes, disrupting biosynthesis pathways essential for cell survival and proliferation.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing signal transduction pathways within cells.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle, making it a candidate for cancer therapy.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation in various models.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound through various experimental approaches. Below is a summary table highlighting key findings:
Synthesis and Industrial Applications
The synthesis of this compound typically involves cyclization reactions starting from 2-aminopyridine and chloroacetyl chloride under basic conditions. Industrial production may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.
Q & A
Q. What are the most reliable synthetic routes for 5-Chloroimidazo[1,2-a]pyridin-8-amine, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves cyclization of 5-chloro-2,3-diaminopyridine with chloroacetaldehyde under basic conditions (e.g., NaHCO₃ in ethanol), followed by purification via recrystallization or preparative HPLC . For Suzuki-Miyaura cross-coupling to introduce substituents, Pd(PPh₃)₄ and K₃PO₄ in polar solvents (e.g., DMF) are effective, though yields may vary (e.g., 9–30% reported in similar imidazo[1,2-a]pyridine syntheses). Optimization strategies include adjusting catalyst loading, solvent polarity, and microwave-assisted heating to reduce reaction times .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC (pH-stable columns with acetonitrile/water gradients) to assess purity (>95% achievable with preparative HPLC) .
- HRMS for molecular weight confirmation.
- ¹H/¹³C NMR to verify substituent positions and absence of byproducts. For example, aromatic protons in imidazo[1,2-a]pyridines typically resonate between δ 6.8–8.5 ppm .
Q. What are the key challenges in handling and storing this compound?
- Methodological Answer : this compound should be stored at 2–8°C under inert gas (e.g., N₂) to prevent decomposition. Hydrolysis of the chloro substituent is a risk in humid conditions; stability tests via TLC or LC-MS under varying pH/temperature are recommended .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical. For example, in bromo analogs, SC-XRD revealed planar imidazo[1,2-a]pyridine cores and N–H⋯N hydrogen-bonding networks stabilizing the crystal lattice. Anisotropic displacement parameters and difference Fourier maps help identify disordered atoms .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer : SAR studies require systematic substitution at positions 2, 6, and 7. For example:
Q. How do reaction conditions influence the selectivity of palladium-catalyzed cross-coupling reactions on this scaffold?
- Methodological Answer : Selectivity depends on:
Q. What mechanistic insights explain the biological activity of this compound in kinase inhibition?
- Methodological Answer : The chloro and amino groups facilitate hydrogen bonding with kinase active sites. Molecular dynamics simulations suggest the planar imidazo[1,2-a]pyridine core fits into hydrophobic pockets, while the 8-amino group interacts with conserved catalytic lysine residues (e.g., in CDK2). Competitive inhibition assays (IC₅₀ values) and co-crystallization with target enzymes are key validation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
